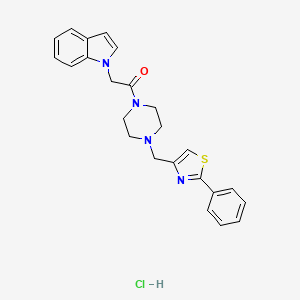
2-(1H-indol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Vue d'ensemble
Description
2-(1H-indol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4OS and its molecular weight is 453.0. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Synthesis and Derivatives
- Electrochemical Synthesis : Research by Nematollahi et al. (2014) explores electrochemical synthesis involving derivatives similar to the queried compound. Their study focused on the electrochemical generation of p-benzoquinone derivatives, including those with structures related to indolyl and piperazine, through oxidation processes in the presence of arylsulfinic acids. These compounds could be used for further chemical modifications or as intermediates in the synthesis of more complex molecules (Nematollahi, Momeni, & Khazalpour, 2014).
Antitumor and Antimicrobial Activities
- Antitumor Activity : A study by Yurttaş et al. (2014) on 1,2,4-triazine derivatives bearing a piperazine moiety demonstrated potential anticancer activities against breast cancer cells. This suggests that compounds with a piperazine structure could be investigated for their antitumor properties, hinting at possible applications of the compound in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
- Antimicrobial Activities : Gan et al. (2010) synthesized azole-containing piperazine derivatives and evaluated their antibacterial and antifungal activities. Compounds exhibiting strong antimicrobial efficacy suggest the potential of the queried compound, if structurally similar, in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).
Synthesis and Characterization of Derivatives
- Synthesis of Piperazine-Based Compounds : Amani and Nematollahi (2012) reported on the electrochemical synthesis of arylthiobenzazoles from compounds similar in structure to the queried molecule, providing insights into methodologies for generating novel derivatives that could have various research applications (Amani & Nematollahi, 2012).
Novel Derivatives and Their Potential Uses
- Design and Synthesis of Novel Derivatives : Research into the design, synthesis, and pharmacological evaluation of derivatives related to the queried compound reveals the potential for discovering new therapeutic agents. Studies such as those by Bhosale et al. (2014) on biphenyl moiety linked with aryl piperazine derivatives indicate the breadth of possible applications in medicinal chemistry, particularly in the development of antipsychotic drugs (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “2-(1H-indol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride” may also interact with multiple targets in the body.
Mode of action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and indole derivatives are known to be biologically active pharmacophores .
Result of action
Indole derivatives have been found to have diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action environment
The action of a compound can be influenced by factors such as ph, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
2-indol-1-yl-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS.ClH/c29-23(17-28-11-10-19-6-4-5-9-22(19)28)27-14-12-26(13-15-27)16-21-18-30-24(25-21)20-7-2-1-3-8-20;/h1-11,18H,12-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZIEABUTVFNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride | |
CAS RN |
1351614-18-0 | |
| Record name | Ethanone, 2-(1H-indol-1-yl)-1-[4-[(2-phenyl-4-thiazolyl)methyl]-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351614-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-diphenyl-](/img/structure/B1651767.png)
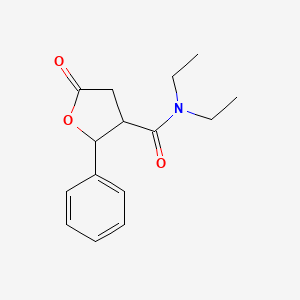
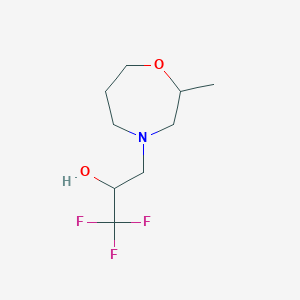
![2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile](/img/structure/B1651774.png)
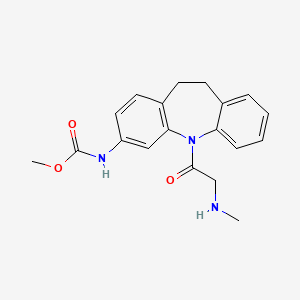
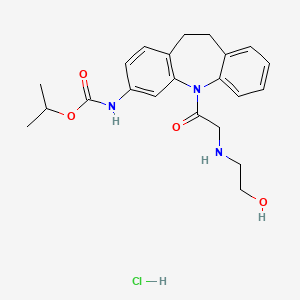
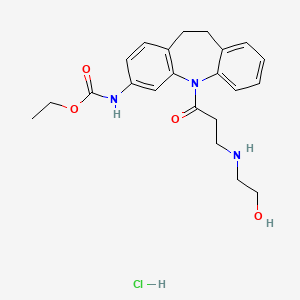
![6-Fluoro-2-[(4-phenylpiperazino)methyl]imidazo[1,2-a]pyridine](/img/structure/B1651781.png)
![4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B1651782.png)
![N-(2,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1651783.png)
![5-(4-fluorobenzyl)-N-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide](/img/structure/B1651785.png)
![N-cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1651786.png)

![4-methyl-5-{[2-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methyl}-1,3-thiazole](/img/structure/B1651788.png)